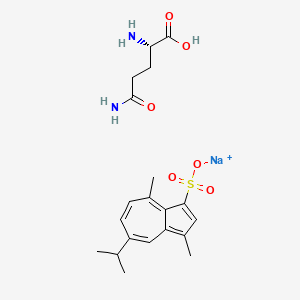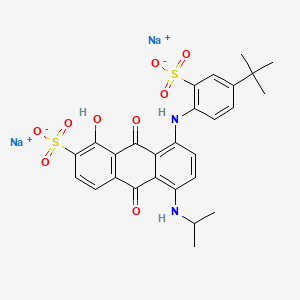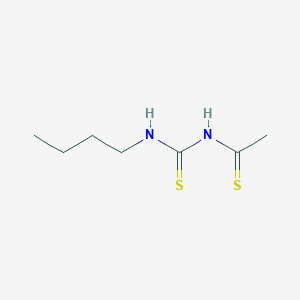
N-(Butylcarbamothioyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butylcarbamothioyl)ethanethioamide is a chemical compound belonging to the class of thioamides Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butylcarbamothioyl)ethanethioamide typically involves the reaction of butyl isothiocyanate with ethanethioamide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Butylcarbamothioyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
N-(Butylcarbamothioyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antifungal properties, particularly against Cryptococcus neoformans.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Butylcarbamothioyl)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of certain fungi by interfering with their cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to involve disruption of cell membrane integrity and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
- Thioformamide (Methanethioamide)
- Thioacetamide (Ethanethioamide)
- Benzothioamide (Benzenecarbothioamide)
Uniqueness
N-(Butylcarbamothioyl)ethanethioamide is unique due to its butyl group, which imparts distinct chemical and physical properties compared to other thioamides
Properties
CAS No. |
79009-26-0 |
|---|---|
Molecular Formula |
C7H14N2S2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
N-(butylcarbamothioyl)ethanethioamide |
InChI |
InChI=1S/C7H14N2S2/c1-3-4-5-8-7(11)9-6(2)10/h3-5H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
BCOISLNYYVTVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


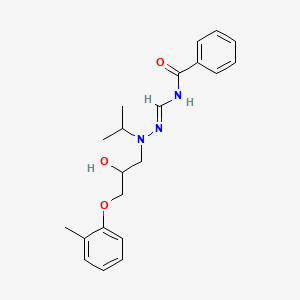
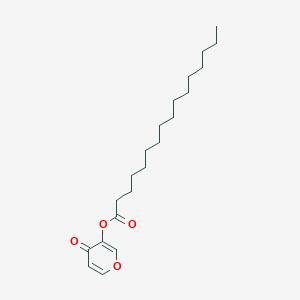

![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)

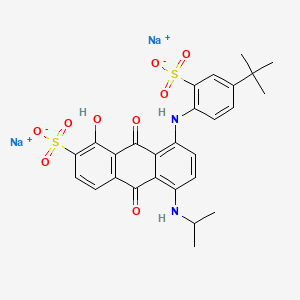

![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)
